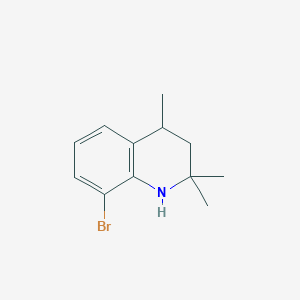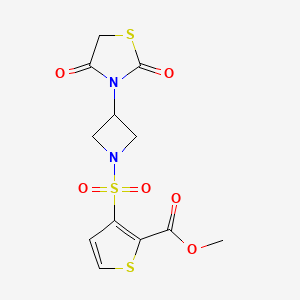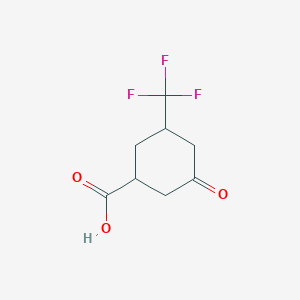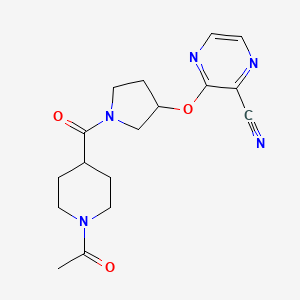
8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline” is an organic compound with the CAS Number: 1893150-95-2 . It has a molecular weight of 254.17 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline . The InChI code is 1S/C12H16BrN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 . The InChI key is TYLGUQXMXWHADR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s molecular formula is C12H16BrN .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
- 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of various quinoline derivatives. Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient synthesis of several novel quinoline derivatives, including trisubstituted variants, using bromination and lithium-halogen exchange reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Growth and Yield Stimulants in Agriculture
- Research by Vostrikova et al. (2021) found that derivatives of this compound can act as effective growth stimulants for agricultural crops, particularly for common eggplant. These compounds significantly increased seed germination, vegetative mass, and yield (Vostrikova, Kalaev, Potapov, Manakhelokhe, & Shikhaliev, 2021).
Heterocyclisation in Chemical Synthesis
- Marchand et al. (2005) demonstrated the use of 8-arylethynyl-1,2,3,4-tetrahydroquinolines, including brominated variants, in palladium(II)-catalyzed heterocyclisation. This method enabled the synthesis of dihydropyrroloquinolines, showcasing the versatility of tetrahydroquinolines in chemical synthesis (Marchand, Puget, Baut, Emig, Czech, & Günther, 2005).
Photolabile Protecting Group in Biochemistry
- Fedoryak and Dore (2002) explored the use of brominated hydroxyquinoline, similar to 8-Bromo-2,2,4-trimethyl-tetrahydroquinoline, as a photolabile protecting group for carboxylic acids. Its higher quantum efficiency and sensitivity to multiphoton-induced photolysis make it useful in biological applications (Fedoryak & Dore, 2002).
Organometallic Chemistry
- In the field of organometallic chemistry, Enders, Kohl, and Pritzkow (2001) reported the reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives, leading to the formation of 8-quinolylcyclopentadienyl metal complexes. This study highlights the role of bromoquinolines in synthesizing new organometallic compounds (Enders, Kohl, & Pritzkow, 2001).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
8-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGUQXMXWHADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2Br)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)
![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)




![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)

![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)
